2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane
Description
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane is a substituted 1,3-dioxane derivative featuring a brominated and methoxylated aromatic ring. This compound is structurally related to intermediates used in pharmaceutical synthesis (e.g., triclosan analogs) and materials science (e.g., fluorescent probes) .
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-13(2)7-16-12(17-8-13)9-4-5-11(15-3)10(14)6-9/h4-6,12H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNTOQCCHAXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 4-Methoxybenzaldehyde
4-Methoxybenzaldehyde undergoes electrophilic aromatic substitution using bromine () in acetic acid () at 0–5°C. The methoxy group directs bromination to the para position relative to itself, but steric and electronic effects favor meta substitution when using Lewis acids like iron(III) bromide (). After 12 hours, the mixture is quenched with sodium thiosulfate (), yielding 3-bromo-4-methoxybenzaldehyde (72% yield).
Key Data:
Methoxylation of 3-Bromo-4-hydroxybenzaldehyde
3-Bromo-4-hydroxybenzaldehyde is treated with methyl iodide () and potassium carbonate () in dimethylformamide () at 75°C for 24 hours. This Williamson ether synthesis achieves 89% conversion to 3-bromo-4-methoxybenzaldehyde.
Key Data:
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Reagents: (2.2 equiv), (2.2 equiv), (solvent).
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Characterization: NMR (CDCl): δ 191.2 (CHO), 161.8 (C-4), 134.5 (C-3), 129.1 (C-1), 117.9 (C-6), 113.4 (C-5), 56.1 (OCH).
Cyclization to Form the 1,3-Dioxane Ring
The 1,3-dioxane core is constructed via acid-catalyzed acetal formation between 3-bromo-4-methoxybenzaldehyde and neopentyl glycol (2,2-dimethyl-1,3-propanediol).
Acid-Catalyzed Acetal Formation
A mixture of 3-bromo-4-methoxybenzaldehyde (1.0 equiv), neopentyl glycol (1.2 equiv), and p-toluenesulfonic acid (-TSA, 0.05 equiv) in toluene is refluxed under Dean-Stark conditions for 6 hours. Water removal drives the equilibrium toward acetal formation, yielding 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane (85% yield).
Key Data:
-
Reagents: Neopentyl glycol (1.2 equiv), -TSA (0.05 equiv), toluene (solvent).
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Characterization:
Alternative Bromination Strategies
Post-Cyclization Bromination
For substrates where direct aldehyde bromination is challenging, bromination is performed after dioxane formation. A solution of 2-(4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane in dichloromethane () is treated with N-bromosuccinimide (, 1.1 equiv) at room temperature for 2.5 hours. The methoxy group directs bromination to the meta position, yielding the target compound in 70% yield.
Key Data:
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Temperature and Reaction Time
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Cyclization: Refluxing at 110°C for 6 hours optimizes ring closure. Prolonged heating (>8 hours) leads to decomposition.
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Bromination: Reactions at 0°C improve regioselectivity but extend completion time to 24 hours.
Comparative Analysis of Methods
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules. The dioxane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Aromatic Ring
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane
- Structure : Dichlorophenyl substituent at C(2) of the dioxane ring.
- Synthesis: Prepared via nucleophilic substitution of 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol with 1,3-dichloro-4-fluorobenzene (51% yield) .
- Reactivity : The electron-withdrawing Cl groups enhance stability but reduce electrophilicity compared to the bromo-methoxy analog. Used as a precursor for benzaldehyde derivatives via acid-catalyzed hydrolysis .
- Applications : Intermediate in antimicrobial agent synthesis .
2-Phenyl-5,5-dimethyl-1,3-dioxane
- Structure : Simple phenyl group without substituents.
- Properties : Lower molecular weight (192.25 g/mol) and reduced steric hindrance compared to bromo/methoxy-substituted analogs.
- Used in studies of copolymerization reactivity .
2-(4-((4-Bromophenyl)ethynyl)phenyl)-5,5-dimethyl-1,3-dioxane
Variations in the Dioxane Core
5,5-Dimethyl-1,3-dioxane (Parent Compound)
- Structure: No substituent at C(2).
- Properties : CAS 872-98-0; molecular weight 116.16 g/mol. Prone to isomerization under acidic or high-temperature conditions (e.g., conversion to 2,2-dimethyl-3-methoxypropanal via zeolite catalysis) .
2-Methylene-4-isopropyl-5,5-dimethyl-1,3-dioxane
Functional Group Comparisons
Bromo vs. Chloro Substituents
- Electrophilicity : Bromine’s lower electronegativity enhances leaving-group ability, making the target compound more reactive in nucleophilic substitutions than dichloro analogs .
- Synthetic Utility : Bromine facilitates Suzuki-Miyaura couplings, whereas chloro derivatives require harsher conditions.
Methoxy vs. Ethoxy or Hydroxyl Groups
- Electronic Effects: Methoxy groups donate electrons via resonance, stabilizing adjacent positive charges. In contrast, hydroxyl groups (e.g., in 5,5-dimethyl-1,3-dioxane-2-ethanol) increase hydrophilicity but reduce thermal stability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Stability
Biological Activity
2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane (CAS 179942-58-6) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C13H17BrO2
- Molecular Weight : 301.18 g/mol
- Structure : The compound features a dioxane ring substituted with a bromo and a methoxy group on the aromatic system.
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections detail these activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit selective antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and pathogens such as Chlamydia spp. Preliminary findings suggest that modifications in the molecular structure can enhance selectivity and potency against specific targets.
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| EPL-AA44 | Chlamydia spp. | Moderate activity | |
| Similar Derivatives | Gram-positive bacteria | Effective |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells.
- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and apoptosis.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Anticancer Effects : A study involving the compound's derivatives showed significant inhibition of tumor growth in xenograft models. The results indicated a reduction in tumor volume by up to 50% compared to control groups.
- Antimicrobial Efficacy : In a controlled study against Chlamydia, derivatives demonstrated an ability to reduce infection rates significantly when administered at specific concentrations.
Q & A
Q. What are the established synthetic routes for 2-(3-Bromo-4-methoxyphenyl)-5,5-dimethyl-1,3-dioxane, and what are the critical reaction parameters?
Methodological Answer: A common approach involves coupling a brominated aryl precursor with a 5,5-dimethyl-1,3-dioxane scaffold. For example, a modified Ullmann coupling or nucleophilic substitution can introduce the 3-bromo-4-methoxyphenyl group. Key parameters include:
- Catalyst selection: CuI or Pd-based catalysts for cross-coupling reactions (e.g., uses Cs₂CO₃ and DMF for similar etherification).
- Temperature control: Reactions often proceed at 130°C for 14 hours to ensure completion .
- Solvent choice: Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity and stabilize intermediates.
- Purification: Recrystallization from CH₂Cl₂/EtOAc yields pure crystalline products (51–100% yields reported for analogous dioxane derivatives) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the methoxy group (~δ 3.8 ppm for ¹H; ~δ 55 ppm for ¹³C) and dioxane ring protons (δ 1.2–1.5 ppm for geminal dimethyl groups) .
- IR Spectroscopy: Absorptions at ~1600 cm⁻¹ (C-Br stretch) and ~1250 cm⁻¹ (C-O-C of dioxane) confirm functional groups .
- GC-MS/HPLC: Used to monitor reaction progress and purity, with retention times calibrated against known standards .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved, particularly regarding conformational flexibility?
Methodological Answer:
- High-resolution X-ray diffraction: Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve disordered dioxane ring conformations .
- Twinned data handling: Apply SHELXE for experimental phasing in cases of twinning or pseudosymmetry .
- Computational validation: Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to identify energetically favored conformers .
Q. What mechanistic pathways explain the compound’s stability under acidic/basic conditions, and how can side reactions be minimized?
Methodological Answer:
- Acidic conditions: The dioxane ring is prone to acid-catalyzed hydrolysis. Stabilization strategies include:
- Using aprotic solvents (e.g., THF) to avoid protonation of the ether oxygen.
- Adding scavengers (e.g., molecular sieves) to trap water .
- Basic conditions: The bromophenyl group may undergo elimination. Mitigation involves:
- Lowering reaction temperatures (<80°C).
- Employing mild bases (e.g., K₂CO₃ instead of NaOH) .
Q. How can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling)?
Methodological Answer:
- DFT calculations: Model transition states to predict preferential coupling sites. For example, the bromine atom at the 3-position activates the aryl ring for meta-directed electrophilic substitution.
- NBO analysis: Evaluates charge distribution, showing higher electron density at the para position relative to the methoxy group, favoring cross-coupling at C-2 or C-5 .
- Molecular docking: Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to optimize ligand choice for desired regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
